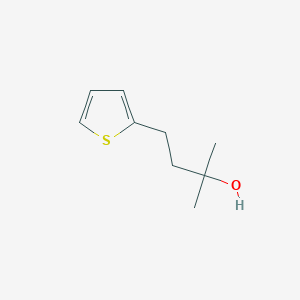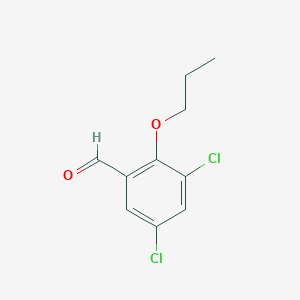![molecular formula C20H25N3O3 B1452255 6-[2-丙基-4-(4-吡啶偶氮)苯氧基]己酸 CAS No. 312694-02-3](/img/structure/B1452255.png)
6-[2-丙基-4-(4-吡啶偶氮)苯氧基]己酸
描述
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is a synthetic organic compound with the molecular formula C20H25N3O3 It is characterized by the presence of a pyridylazo group attached to a phenoxy hexanoic acid backbone
科学研究应用
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid typically involves a multi-step process. One common method starts with the preparation of the pyridylazo intermediate, which is then coupled with a phenoxy hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction. The final product is purified through recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality .
化学反应分析
Types of Reactions
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Hydroxylated products.
作用机制
The mechanism of action of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid involves its interaction with specific molecular targets. The pyridylazo group can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting signaling pathways and cellular functions .
相似化合物的比较
Similar Compounds
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]butanoic Acid
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]pentanoic Acid
- 6-[2-Propyl-4-(4-pyridylazo)phenoxy]heptanoic Acid
Uniqueness
6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is unique due to its specific chain length and the presence of the pyridylazo group, which imparts distinct chemical and biological properties. Compared to its analogs with different chain lengths, this compound may exhibit different binding affinities and reactivity, making it valuable for specific applications .
属性
IUPAC Name |
6-[2-propyl-4-(pyridin-4-yldiazenyl)phenoxy]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-6-16-15-18(23-22-17-10-12-21-13-11-17)8-9-19(16)26-14-5-3-4-7-20(24)25/h8-13,15H,2-7,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDFQDWVOJLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312694-02-3 | |
| Record name | 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the thermal behavior of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?
A1: 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid exhibits interesting thermal behavior characterized by two thermally reversible transitions. When heated, this compound undergoes structural changes at 17°C and 172°C. These transitions are reversible upon cooling, indicating a dynamic interplay of intermolecular forces within the crystal structure [].
Q2: What role do hydrogen bonds play in the structural transformations of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?
A2: Research suggests that C-H···O hydrogen bonds play a crucial role in the thermally induced structural transformations observed in 6-[2-propyl-4-(4-pyridylazo)phenoxy]hexanoic acid crystals []. These weak interactions contribute to the overall stability of the crystal lattice and their dynamic nature likely underpins the observed reversible transitions at different temperatures. Further investigation into the specific hydrogen bonding patterns and their influence on the structural changes could provide valuable insights into the design of materials with tailored thermal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)






![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)



